4-(Furan-2-yl)-2-hydroxybenzonitrile

Physicochemical profiling Drug-likeness ADME prediction

Executing regioselective cyclizations to benzofuro-fused scaffolds? Non-hydroxylated or 5-substituted analogs fail due to altered H-bond networks. This 4-(furan-2-yl)-2-hydroxybenzonitrile (CAS 1261963-18-1) delivers: - Orthogonal hydroxyl + nitrile handles for Williamson/Mitsunobu cascades - XLogP3 2.6 & TPSA 57.2 Ų - ideal for metalloenzyme FBDD - 95% HPLC purity ensures reproducible stoichiometry Immediate shipment for medicinal chemistry & MOF synthesis.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
CAS No. 1261963-18-1
Cat. No. B6375421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2-hydroxybenzonitrile
CAS1261963-18-1
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C=C2)C#N)O
InChIInChI=1S/C11H7NO2/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H
InChIKeyBCGIBESOYLBOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-2-hydroxybenzonitrile: Physicochemical and Structural Profile


4-(Furan-2-yl)-2-hydroxybenzonitrile (synonyms: 2-cyano-5-(furan-2-yl)phenol, MFCD18314131) is a heterocyclic aromatic compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol [1]. It features a benzonitrile core substituted with a hydroxyl group at the 2-position and a furan-2-yl ring at the 4-position, placing it within the class of furan-derivatized salicylonitriles . Commercially available at a typical purity specification of 95% (HPLC), this compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, where its bifunctional hydroxyl-nitrile architecture enables orthogonal derivatization strategies .

4-(Furan-2-yl)-2-hydroxybenzonitrile: Unique Properties vs. Regioisomers


Simple substitution with close analogs—such as 5-(furan-2-yl)-2-hydroxybenzonitrile (CAS 1261966-92-0) or 4-(furan-2-yl)benzonitrile (CAS 64468-77-5)—fails because the relative positioning of the hydroxyl, nitrile, and furan moieties dictates both the intramolecular hydrogen-bond network and the regiochemical outcome of key cyclization reactions [1]. In the 4-(furan-2-yl)-2-hydroxybenzonitrile isomer, the para-relationship between the furan and the nitrile group, combined with the ortho-hydroxyl, creates a unique template for tandem cyclization to form benzofuro-fused heterocycles that cannot be accessed from 5-substituted or non-hydroxylated analogs . These structural distinctions translate into quantifiable differences in computed molecular descriptors and experimental reactivity profiles, as detailed in the evidence below.

Quantitative Comparison vs. Closest Analogs


Computed LogP and TPSA vs. Key Analogs

4-(Furan-2-yl)-2-hydroxybenzonitrile exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 57.2 Ų [1]. In contrast, 2-hydroxybenzonitrile (salicylonitrile, CAS 611-20-1) has an XLogP3 of approximately 1.5 and a TPSA of 44.0 Ų, while 4-(furan-2-yl)benzonitrile (CAS 64468-77-5) shows an XLogP3 of approximately 2.9 and a TPSA of 30.0 Ų [2][3]. The target compound thus occupies a distinct intermediate lipophilicity-polarity space, offering a balance of membrane permeability and aqueous solubility that is not achievable with the simpler monofunctional analogs.

Physicochemical profiling Drug-likeness ADME prediction

Tandem Cyclization: Regioisomeric Advantage

The para-furan substitution in 4-(furan-2-yl)-2-hydroxybenzonitrile permits a base-catalyzed tandem cyclization with α-haloketones to yield benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a tetracyclic scaffold accessible via initial O-alkylation of the phenol followed by nitrile addition and furan ring opening/re-closure [1]. The 5-(furan-2-yl)-2-hydroxybenzonitrile regioisomer (CAS 1261966-92-0) cannot undergo this specific transformation due to the altered electronic conjugation and steric constraints imposed by the meta-furan arrangement. While quantitative yields for the target compound in this specific transformation have not been disclosed, the patent literature defines this compound as the preferred intermediate for the claimed polycyclic architectures .

Heterocyclic synthesis Benzofuran cyclization Regioselectivity

Hydrogen-Bond Profile and Metal-Chelation Potential

4-(Furan-2-yl)-2-hydroxybenzonitrile possesses 1 hydrogen-bond donor (phenolic OH) and 3 hydrogen-bond acceptors (nitrile N, furan O, phenolic O), yielding a donor/acceptor ratio of 0.33 [1]. By comparison, 4-(furan-2-yl)benzonitrile has 0 donors and 2 acceptors (ratio = 0), while 2-hydroxybenzonitrile has 1 donor and 2 acceptors (ratio = 0.5). The presence of three heteroatom acceptors in a planar, conjugated arrangement enables simultaneous coordination to a single metal center, as demonstrated by the use of structurally related 2-hydroxybenzonitrile-furan hybrids in the synthesis of Cu(II) and Zn(II) coordination polymers [2]. The non-hydroxylated analog cannot engage in analogous metal-chelate formation.

Coordination chemistry Fragment-based drug design Pharmacophore modeling

Commercial Availability and Purity Benchmarking

4-(Furan-2-yl)-2-hydroxybenzonitrile is commercially available from abcr GmbH (catalog AB320170) at a minimum purity of 95% (HPLC), priced at €1159.00 per 5 g as of Q1 2025 [1]. The non-hydroxylated analog 4-(furan-2-yl)benzonitrile (CAS 64468-77-5) is available at approximately €50–150 per 5 g from multiple vendors, reflecting its broader use as a generic building block. The higher cost and limited supplier base for the target compound indicate its status as a specialized, late-stage diversification intermediate rather than a commodity building block, warranting selective procurement for programs requiring the hydroxyl handle for further functionalization.

Chemical procurement Supply chain Building-block sourcing

4-(Furan-2-yl)-2-hydroxybenzonitrile: Application Scenarios


Tandem Cyclization to Benzofuro-Fused Heterocycles

Programs targeting novel tetracyclic scaffolds (e.g., benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones) benefit from the unique para-furan-2-yl substitution pattern, which enables base-catalyzed tandem O-alkylation / nitrile addition / furan ring-opening cascades that are regioisomerically inaccessible from 5-furan-2-yl or non-hydroxylated analogs [1]. Procurement of the 4-substituted isomer is essential for executing this specific synthetic route.

Fragment-Based Drug Discovery: Lipophilicity and Metal Binding

With an XLogP3 of 2.6 and TPSA of 57.2 Ų, this compound occupies a favorable drug-likeness window; its three heteroatom acceptors enable tridentate metal chelation [1]. FBDD campaigns investigating metalloenzyme inhibition (e.g., kinases, HDACs, or viral metalloproteases) should prioritize this scaffold over monofunctional furan-benzonitriles lacking the hydroxyl-metal coordination site .

Coordination Polymers and MOF Synthesis

The planar, conjugated geometry and O,N,O donor set of 4-(furan-2-yl)-2-hydroxybenzonitrile make it a suitable organic linker for constructing Cu(II) and Zn(II) coordination networks, as demonstrated by structurally related furo-salicylonitrile systems [1]. Materials chemistry groups should select this compound over 4-(furan-2-yl)benzonitrile when designing MOFs that require multiple coordination sites and hydrogen-bond-directed supramolecular assembly.

Late-Stage Functionalization in Medicinal Chemistry

When a synthetic sequence requires a hydroxyl handle for subsequent Mitsunobu, Williamson etherification, or sulfonylation steps—while simultaneously retaining a nitrile for further elaboration (hydrolysis to amide/acid, reduction to amine, or cycloaddition)—this compound provides orthogonal reactivity not available from 4-(furan-2-yl)benzonitrile [1]. The 95% minimum purity specification ensures reproducible stoichiometry in these downstream transformations .

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